molecular formula C11H10BrN3O2 B12116901 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester

Cat. No.: B12116901
M. Wt: 296.12 g/mol
InChI Key: QZBRHUMWEYDETJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound binds to the active site of enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.

    1H-1,2,4-Triazole derivatives with different substituents: Compounds with various substituents on the triazole ring or phenyl group.

Uniqueness

1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

QZBRHUMWEYDETJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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